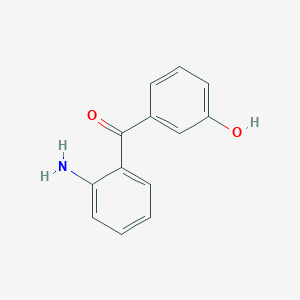

2-Amino-3'-hydroxybenzophenone

Description

Contextualization within Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds characterized by a diaryl ketone core, with the parent compound being benzophenone itself, (C₆H₅)₂CO. wikipedia.org These compounds are known for their ability to absorb ultraviolet (UV) light, a property that has led to their widespread use as photoinitiators in polymer chemistry and as UV stabilizers in plastics, coatings, and cosmetics. Current time information in Bangalore, IN.ontosight.ai The fundamental benzophenone structure can be extensively modified with various functional groups on its phenyl rings, giving rise to a vast family of derivatives with diverse chemical and physical properties. wikipedia.org

2-Amino-3'-hydroxybenzophenone, with its amino (-NH₂) and hydroxyl (-OH) substituents, is a prime example of such a derivative. These functional groups not only influence the molecule's electronic and spectroscopic properties but also provide reactive sites for further chemical transformations. The presence of both an amino and a hydroxyl group on the benzophenone framework sets the stage for the construction of more complex, polyfunctional molecules. A close analog, 2-Amino-5-chloro-3'-hydroxybenzophenone, is noted for its utility as a UV absorber, highlighting a key application area for this class of compounds. chemimpex.com

Significance as a Privileged Scaffold in Contemporary Organic Chemistry

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. acs.org This promiscuity makes them highly valuable starting points for the development of new therapeutic agents. The 2-aminobenzophenone (B122507) core is increasingly recognized as such a privileged scaffold. Current time information in Bangalore, IN.

The value of 2-aminobenzophenones lies in their utility as synthons for a wide array of heterocyclic compounds with demonstrated biological activities. Current time information in Bangalore, IN. These include, but are not limited to, quinazolines, acridones, and benzodiazepines, many of which are core structures in established drugs. For instance, 2-aminobenzophenones are precursors to drugs with anti-inflammatory and central nervous system activity. The introduction of the hydroxyl group in this compound adds another layer of functionality, potentially enhancing its binding capabilities through hydrogen bonding interactions with biological receptors and providing an additional site for synthetic modification. This dual functionality underscores its significance as a versatile platform for combinatorial chemistry and drug discovery campaigns.

Overview of Key Research Domains

The research applications of this compound and its close derivatives are primarily concentrated in the field of medicinal chemistry, where they serve as crucial intermediates in the synthesis of new drug candidates.

One of the most prominent areas of investigation is in the development of novel therapeutics. For example, derivatives of 2-aminobenzophenone are being explored for their potential as antimitotic agents in cancer therapy. The structural similarity of these compounds to known tubulin polymerization inhibitors has spurred research into their anticancer properties.

Furthermore, the chlorinated analog, 2-Amino-5-chloro-3'-hydroxybenzophenone, has been specifically identified as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com This suggests that the this compound scaffold is a promising starting point for the development of new treatments for pain and inflammation. The ability to readily synthesize a variety of derivatives from this core structure allows for the systematic exploration of structure-activity relationships, a critical step in optimizing the potency and selectivity of new drug candidates.

Below are the chemical properties of this compound:

| Property | Value | Source |

| IUPAC Name | 3-(2-aminobenzoyl)phenol | chemenu.com |

| CAS Number | 38824-12-3 | chemenu.comchemicalbook.com |

| Molecular Formula | C₁₃H₁₁NO₂ | chemenu.com |

| Molecular Weight | 213.24 g/mol | chemenu.com |

| Purity | ≥ 95% (HPLC) | chemimpex.com |

| Appearance | Yellow Powder | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(3-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8,15H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBYZVUMQOQDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Fundamental Synthetic Routes to 2-Amino-3'-hydroxybenzophenone

The synthesis of this compound can be achieved through several established chemical pathways. These routes often involve multistep processes that strategically introduce the required amino and hydroxyl functional groups onto the benzophenone (B1666685) scaffold.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary method for constructing the benzophenone framework. wum.edu.pl For the specific synthesis of this compound, this approach can be adapted in a few ways. One common strategy involves the reaction of an activated benzoic acid derivative with an aromatic ring system in the presence of a Lewis acid catalyst.

A plausible route begins with an appropriately protected anthranilic acid (2-aminobenzoic acid) derivative. The amino group is typically protected, for instance as an amide, to prevent it from interfering with the Lewis acid catalyst. The carboxylic acid is then converted to a more reactive acylating agent, such as an acyl chloride. This activated species can then react with a 3-substituted phenol, like 3-methoxyphenol (B1666288) or 3-(benzyloxy)phenol, via Friedel-Crafts acylation. The choice of protecting group for the hydroxyl function is critical to ensure compatibility with the reaction conditions. Subsequent deprotection of both the amino and hydroxyl groups yields the final product.

Alternatively, the reaction can be performed using a substituted aniline (B41778) and a 3-hydroxybenzoyl chloride derivative. In this scenario, the aniline's amino group must be protected before acylation. acs.org

Table 1: Key Steps in a Representative Friedel-Crafts Acylation Route

| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Intermediate/Product |

| 1 | Anthranilic Acid | Protecting Group (e.g., TsCl) | Base | N-Protected Anthranilic Acid |

| 2 | N-Protected Anthranilic Acid | Thionyl Chloride (SOCl₂) | - | N-Protected Anthranoyl Chloride |

| 3 | N-Protected Anthranoyl Chloride | 3-Methoxyphenol | Lewis Acid (e.g., AlCl₃) | Protected 2-Amino-3'-methoxybenzophenone |

| 4 | Protected Precursor | Deprotecting Agent(s) | - | This compound |

Another widely used strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This tandem approach first constructs a nitro-substituted benzophenone intermediate, which is then converted to the desired aminobenzophenone.

The synthesis would commence with the Friedel-Crafts acylation of a suitable aromatic compound, such as 3-methoxyphenol, with 2-nitrobenzoyl chloride. This reaction yields 2-nitro-3'-methoxybenzophenone. The subsequent step involves the selective reduction of the nitro group. Various reducing agents can be employed for this transformation, such as iron (Fe) in acetic acid, tin(II) chloride (SnCl₂), or catalytic hydrogenation. nih.govorganic-chemistry.org This reduction yields 2-amino-3'-methoxybenzophenone. The final hydroxyl group is then revealed via demethylation, as described in the following section. This sequence is advantageous as the nitro group is a strong deactivating group, which can help control the regioselectivity of the initial acylation.

Table 2: Tandem Nitration-Reduction Synthesis Overview

| Step | Starting Material | Reagent(s) | Product |

| 1 | 3-Methoxyphenol | 2-Nitrobenzoyl chloride, AlCl₃ | 2-Nitro-3'-methoxybenzophenone |

| 2 | 2-Nitro-3'-methoxybenzophenone | Fe/CH₃COOH or H₂/Pd-C | 2-Amino-3'-methoxybenzophenone |

| 3 | 2-Amino-3'-methoxybenzophenone | Demethylating Agent (e.g., BBr₃) | This compound |

The conversion of a methoxy (B1213986) group to a hydroxyl group is a common final step in the synthesis of phenolic compounds. This demethylation is particularly relevant for synthesizing this compound when starting from more readily available methoxy-substituted precursors, such as 2-Amino-3'-methoxybenzophenone.

A variety of reagents are effective for the cleavage of aryl methyl ethers. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose, typically affording high yields at or below room temperature. commonorganicchemistry.comorgsyn.orgnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Other reagents, such as strong protic acids like HBr or nucleophilic systems involving thiolates, can also be employed, though they often require harsher conditions. commonorganicchemistry.comnih.gov The choice of reagent must consider the potential for side reactions with the amino group present in the molecule.

Table 3: Common Reagents for Aryl Ether Demethylation

| Reagent | Typical Conditions | Advantages | Considerations |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), 0°C to RT | High efficiency, mild conditions | Highly reactive, moisture-sensitive |

| Hydrobromic Acid (HBr) | Acetic Acid, Reflux | Inexpensive | Harsh conditions, potential side reactions |

| Thiolates (e.g., Sodium dodecanethiolate) | Polar aprotic solvent (e.g., DMF), Heat | Good for specific substrates | High temperatures, strong nucleophile |

Synthesis of Advanced Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a valuable precursor for the synthesis of more complex molecules, including Schiff base ligands and various heterocyclic systems.

The primary amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (or imines). This reaction typically occurs by heating the two reactants in a suitable solvent, such as ethanol (B145695), often with acid catalysis.

The resulting Schiff base ligands are of significant interest in coordination chemistry. The imine nitrogen, along with the phenolic oxygen and the benzophenone's carbonyl oxygen, can act as coordination sites for metal ions. This allows for the formation of a variety of metal complexes. Research has shown that Schiff bases derived from 2-aminobenzophenone (B122507) can coordinate with metals like Palladium(II) to form complexes with defined structures. nih.govwikipedia.org

General Reaction for Schiff Base Formation:

This compound + R-CHO (Aldehyde) ⇌ 2-(R-benzylideneamino)-3'-hydroxybenzophenone + H₂O

The structure of this compound is pre-organized for intramolecular cyclization reactions to form various heterocyclic systems. These reactions often proceed via oxidation.

One significant transformation is the oxidative cyclization to form acridones. The oxidation of this compound can lead to the formation of hydroxy-9-acridones. nih.gov This process involves an intramolecular coupling between the nitrogen of the amino group and the phenyl ring bearing the hydroxyl group.

Another potential pathway involves the reaction of the aminophenol moiety to form a benzoxazole (B165842) ring. The reaction of a 2-aminophenol (B121084) with an aldehyde, followed by oxidative cyclization, is a standard method for synthesizing 2-substituted benzoxazoles. acs.orgnih.govresearchgate.net In the context of this compound, the molecule itself could potentially undergo cyclization with a suitable one-carbon source, or a derivative could be formed that subsequently cyclizes. For example, if the amino group were to react with an aldehyde, the resulting Schiff base could potentially undergo cyclization involving the nearby hydroxyl group, although this is less direct than the acridone (B373769) formation.

Table 4: Heterocyclic Systems from this compound Derivatives

| Heterocyclic System | Reaction Type | Key Feature |

| 9-Acridone | Intramolecular Oxidative Coupling | Formation of a C-N bond between the two aromatic rings. nih.gov |

| Benzoxazole | Condensation and Cyclization | Reaction of the 2-aminophenol moiety with a carbonyl compound or derivative. nih.gov |

Multi-component Reaction Strategies for Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govnih.gov These reactions are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate complex molecular structures and chemical libraries from simple precursors. beilstein-journals.orgresearchgate.net In the context of 2-aminobenzophenone analogues, MCRs provide a powerful tool for creating diverse derivatives, particularly for synthesizing heterocyclic systems like benzodiazepines, for which 2-aminobenzophenones are key building blocks. beilstein-journals.orgasianpubs.org

Strategies such as the Ugi four-component reaction (Ugi-4CR) followed by a deprotection/cyclization sequence have been effectively used to produce highly substituted 1,4-benzodiazepin-3-ones and 1,5-benzodiazepines. beilstein-journals.org Similarly, the Ugi-4CR followed by reduction and cyclization allows for the synthesis of benzodiazepines using amine surrogates like nitro or azide (B81097) groups, which are reduced post-reaction to facilitate ring formation. nih.gov The Bucherer–Bergs reaction is another versatile MCR that produces hydantoins, which can serve as masked amino acid functionalities for further elaboration. beilstein-journals.org The application of these MCRs enables the exploration of a wide chemical space around the core benzophenone structure, facilitating the discovery and optimization of novel compounds for various applications. nih.gov

Derivatization for Specialized Research Applications (e.g., Rhodol derivatives, Macrocycles)

The 2-aminobenzophenone scaffold can be derivatized to create molecules for specialized research applications, such as fluorescent probes and complex macrocycles.

Rhodol Derivatives: Rhodol dyes are a class of fluorophores that can be synthesized with a range of absorption and emission spectra (absorption maxima from 490 to 550 nm and emission maxima from 520 to 580 nm). nih.gov These dyes are more photostable and less sensitive to pH in the physiological range than fluorescein (B123965) derivatives. nih.gov By incorporating reactive functional groups like activated esters, amines, or haloacetamides, rhodol derivatives can be used as fluorescent labels and tracers. nih.gov For instance, a biotinylated piperazine-rhodol derivative has been developed as a "turn-on" fluorescent probe that is responsive to nitroreductase, enabling the imaging of hypoxic conditions in cellular and in vivo models. rsc.org

Macrocycles: The synthetic precursors of 2-aminobenzophenones, such as acyl hydrazides, are versatile intermediates that have been employed in the formation of macrocyclic enamides. acs.org This demonstrates that the chemistry used to build the aminobenzophenone core can be extended to the synthesis of large, complex cyclic structures, which are of significant interest in areas like host-guest chemistry and drug discovery.

Stereoselective Synthesis of Amino Acid Derivatives Utilizing Benzophenone Imine Precursors

Benzophenone imines serve as crucial precursors for the stereoselective synthesis of unnatural α-amino acids, which are valuable building blocks in synthetic organic chemistry. nih.goviu.edu The common strategy involves using a benzophenone imine of a glycine (B1666218) ester, which acts as a glycine α-anion equivalent. researchgate.net

This methodology typically employs phase-transfer catalysis (PTC) for the alkylation of the glycine Schiff base. iu.edu The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, allows for the production of enantioenriched amino acids. iu.edu The benzophenone imine of glycine tert-butyl ester is a widely used substrate in these reactions. researchgate.net The reaction proceeds via the formation of an enolate from the glycine imine, which then reacts with an alkylating agent. The chiral catalyst controls the facial selectivity of the alkylation, leading to a high degree of stereocontrol. iu.eduresearchgate.net

More recently, a redox-active copper catalyst has been used to enable efficient cross-coupling reactions of amino acid Schiff bases to construct contiguous tetrasubstituted carbon centers. nih.gov This method shows broad functional group compatibility under mild conditions. nih.gov Further functionalization and oxidation of the resulting amino acid Schiff bases can yield dehydroalanine (B155165) derivatives bearing tetrasubstituted carbon. nih.gov These stereoselective methods are highly valuable for creating structurally complex and chirally pure amino acids for incorporation into peptides and other bioactive molecules. nih.goviu.edu

Regioselectivity and Stereochemical Control in Synthesis

Controlling regioselectivity and stereochemistry is paramount in the synthesis of complex 2-aminobenzophenone derivatives.

Regioselectivity: The control of substituent placement on the aromatic rings is a significant challenge in many synthetic routes. For example, in the Friedel-Crafts acylation of substituted anilines, the strong directing effect of the amino group can lead to mixtures of ortho- and para-acylated products. nih.govasianpubs.org To overcome this, the amino group is often protected, for instance as an acetanilide, to moderate its activating effect and direct the acylation to the desired position. researchgate.net Even with protection, regioselectivity can be an issue, and the availability of appropriately substituted starting materials can limit the applicability of this method. asianpubs.org Alternative methods, such as those starting from 2-aminobenzonitriles and arylboronic acids, offer more precise control over the final substitution pattern. asianpubs.orgasianpubs.org

Stereochemical Control: As discussed in the synthesis of amino acid derivatives, achieving high stereochemical control is possible through asymmetric catalysis. researchgate.net The use of chiral phase-transfer catalysts in the alkylation of benzophenone imine glycinates is a cornerstone of this approach. iu.edu The catalyst forms a chiral ion pair with the enolate of the glycine imine, creating a chiral environment that directs the incoming electrophile to one face of the nucleophile, resulting in an enantiomerically enriched product. iu.eduresearchgate.net Diastereoselective synthesis has also been demonstrated in the creation of 3-carboxamide-1,4-benzodiazepin-5-ones, where the use of an enantiopure amine as a starting material in a multi-component reaction sequence controls the final stereochemistry. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing the yield and purity of 2-aminobenzophenone and its derivatives.

A key example involves the transformation of 2-hydrazobenzophenones into protected 2-aminobenzophenones. acs.orgnih.gov Initial attempts using NaH as a base at 20°C resulted in a modest 45% yield. acs.org By systematically altering the reaction conditions, researchers found that increasing the temperature had a significant impact on the outcome.

Table 1: Optimization of Protected 2-Aminobenzophenone Synthesis

| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NaH | 20 | 4 | 45 |

| 2 | NaH | 50 | 4 | 67 |

| 3 | KHMDS | 20 | 4 | 75 |

| 4 | LiHMDS | 20 | 4 | 70 |

Data sourced from research on the formation of versatile 2-aminobenzophenones. acs.orgnih.gov

Further optimization revealed that potassium hexamethyldisilazide (KHMDS) was the superior base, providing a 75% yield at 20°C. nih.gov The subsequent deprotection step was also optimized; refluxing the protected intermediate in 12 M HCl gave an excellent yield of the final 2-aminobenzophenone. acs.orgresearchgate.net

Another approach to improving reaction efficiency is the use of non-conventional energy sources. The synthesis of 2-aminobenzophenone derivatives from nitrobenzenes and phenylacetonitrile (B145931) has been shown to be significantly enhanced by ultrasonic irradiation. tubitak.gov.trresearchgate.net Compared to conventional heating, ultrasound-promoted reactions resulted in higher yields in substantially shorter reaction times. tubitak.gov.tr

Table 2: Effect of Ultrasound on the Reduction of 2,1-Benzisoxazoles

| Entry | Conditions | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Reflux | 180 | 85 |

| 2 | Ultrasound (35 W) | 10 | 92 |

| 3 | Ultrasound (55 W) | 5 | 95 |

Data illustrates the acceleration of the reduction step to form 2-aminobenzophenones under ultrasonic conditions. tubitak.gov.tr

These examples highlight that a systematic investigation of reaction parameters is essential for developing efficient and high-yielding synthetic protocols for 2-aminobenzophenone and its derivatives. researchgate.nettubitak.gov.tr

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. It provides detailed information about the chemical environment of individual atoms.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical processes of molecules. These techniques provide insights into the electronic transitions, excited state dynamics, and the influence of the local environment on the compound's properties.

Analysis of Electronic Transitions

The electronic absorption spectrum of benzophenone (B1666685) and its derivatives is characterized by distinct absorption bands in the UV region. For 2-Amino-3'-hydroxybenzophenone, the spectrum is expected to be dominated by π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

The presence of the amino (-NH2) and hydroxyl (-OH) groups, both being auxochromes, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone. This shift is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms, which delocalize into the aromatic rings, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific experimental data for this compound is scarce, studies on related substituted benzophenones provide valuable insights. For instance, the UV spectrum of benzophenone in n-Heptane shows absorption bands at approximately 248 nm and 347 nm. spectrabase.com The introduction of hydroxyl and amino groups would be expected to shift these bands to longer wavelengths. In a study of 2-amino-4-chlorobenzonitrile (B1265954), two main absorption peaks corresponding to π → π∗ and n → π∗ transitions were identified. analis.com.my

Table 1: Expected UV-Vis Absorption Maxima (λmax) for this compound in Various Solvents (Note: This table is predictive, based on the properties of analogous compounds, as specific experimental data for this compound is not readily available.)

| Solvent | Expected λmax for π → π* transition (nm) | Expected λmax for n → π* transition (nm) |

| Hexane | 250 - 260 | 350 - 360 |

| Ethanol (B145695) | 255 - 265 | 340 - 350 |

| Acetonitrile | 252 - 262 | 345 - 355 |

| Water | 260 - 270 | 335 - 345 |

Fluorescence Emission Profiles

Upon absorption of UV radiation, excited molecules can relax to the ground state through various pathways, including fluorescence emission. The fluorescence properties of benzophenone derivatives are of particular interest due to phenomena such as excited-state intramolecular proton transfer (ESIPT). In molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl group) in close proximity, ESIPT can occur, leading to a large Stokes shift and often dual emission.

For this compound, the presence of the hydroxyl group suggests the possibility of ESIPT, although its position on the second phenyl ring may influence the efficiency of this process. The amino group, being an electron-donating group, can also significantly affect the fluorescence properties by modulating the charge distribution in the excited state. Research on 2-hydroxybenzophenone (B104022) derivatives has shown that they can exhibit dual-emission spectra, indicating an ESIPT character. frontiersin.org In these cases, a high-energy emission band is attributed to the enol form, while a lower-energy emission is assigned to the keto tautomer formed after ESIPT. frontiersin.org

Table 2: Expected Fluorescence Emission Maxima (λem) for this compound (Note: This table is predictive and based on the behavior of analogous compounds.)

| Solvent | Expected Emission Maximum (nm) | Notes |

| Non-polar | 450 - 500 | Emission from the locally excited state. |

| Polar Aprotic | 480 - 550 | Potential for dual emission depending on ESIPT efficiency. |

| Polar Protic | 500 - 580 | Solvent interactions can influence the excited state and emission wavelength. |

Solvatochromic Studies and Solvent-Solute Interactions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is observed as a shift in its absorption or emission spectra. This phenomenon provides valuable information about the nature of solvent-solute interactions. The polarity of the solvent can differentially stabilize the ground and excited states of a molecule, leading to shifts in the spectral bands.

For this compound, both the amino and hydroxyl groups can participate in hydrogen bonding with protic solvents, while the polar carbonyl group can interact with polar solvents through dipole-dipole interactions. It is generally observed that for π → π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed in polar or protic solvents because the non-bonding electrons are stabilized by hydrogen bonding, which increases the energy required for the transition. Studies on amino acid functionalized chromophores have demonstrated strong positive solvatochromic behavior, indicating that their dipole moments are higher in the excited state than in the ground state. nih.gov

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns.

For this compound, a molecular ion peak ([M]+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion upon electron ionization (EI) would likely involve cleavages at the bonds adjacent to the carbonyl group and within the functional groups.

Common fragmentation pathways for aminobenzophenones include:

α-cleavage: Breakage of the bond between the carbonyl carbon and one of the phenyl rings, leading to the formation of acylium ions.

Loss of small molecules: Elimination of neutral molecules such as CO, H₂O (from the hydroxyl group), or HCN (involving the amino group).

Cleavage of the phenyl rings: Fragmentation of the aromatic rings themselves, although this is generally less favorable.

Tandem mass spectrometry (MS/MS) studies of amino acids and related compounds have shown that distinctive fragmentation processes can be observed upon collision-induced dissociation (CID), providing detailed structural information. unito.it

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound (Note: These are predicted fragments based on the general fragmentation patterns of aminobenzophenones.)

| m/z | Predicted Fragment Ion | Possible Origin |

| 213 | [M]+• | Molecular ion |

| 196 | [M - NH₃]+• | Loss of ammonia |

| 185 | [M - CO]+• | Loss of carbon monoxide |

| 120 | [C₇H₆NO]+ | Fragment containing the aminophenyl group |

| 105 | [C₇H₅O]+ | Benzoyl cation |

| 93 | [C₆H₅O]+ | Hydroxyphenyl cation |

| 77 | [C₆H₅]+ | Phenyl cation |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry, including the dihedral angles between the two phenyl rings, which is a key determinant of the molecule's conformation. The analysis would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, and π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and can influence the solid-state properties of the compound.

While the crystal structure of this compound is not available in the Cambridge Structural Database (CSD), data from related structures provide a basis for understanding its likely solid-state conformation. For example, the crystal structure of 2-amino-4-chlorobenzonitrile reveals a triclinic crystal system with the space group P-1. analis.com.my The study of a derivative of (2,4-dihydroxyphenyl)methylidene]amino]but-2-enedinitrile also showed a triclinic system, with detailed analysis of intramolecular and intermolecular hydrogen bonds. frontiersin.org

Table 4: Representative Crystallographic Data for a Structurally Related Aminobenzophenone Derivative (2-Aminobenzophenone) nih.gov (Note: This data is for an analogous compound and is presented for illustrative purposes.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 10.1846 |

| b (Å) | 10.9622 |

| c (Å) | 8.9314 |

| α (°) | 90.00 |

| β (°) | 99.716 |

| γ (°) | 90.00 |

| Volume (ų) | 983.5 |

| Z | 4 |

The crystal structure of this compound is expected to be significantly influenced by hydrogen bonding. The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The carbonyl oxygen is a strong hydrogen bond acceptor. These interactions would likely lead to the formation of complex supramolecular architectures in the solid state.

Elucidation of Electronic Structure and Photophysical Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon is a cornerstone of the photostability of many aromatic compounds. In molecules like 2-Amino-3'-hydroxybenzophenone, ESIPT is facilitated by the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.

A hallmark of ESIPT in many compounds is the observation of dual emission, consisting of a normal Stokes-shifted fluorescence from the initial excited state (enol form) and a large Stokes-shifted fluorescence from the proton-transferred tautomer (keto form). Experimental studies on derivatives of 2-hydroxybenzophenone (B104022) (BPOH) have demonstrated dual-emission spectra in solution, which is a strong indicator of the ESIPT character. frontiersin.org In the solid state, these compounds often exhibit a broad emission spectrum originating from the enol-type form, which is stabilized by intramolecular hydrogen bonds. frontiersin.org

For some BPOH derivatives, the emission is dependent on the excitation wavelength. frontiersin.org By increasing the excitation energy, a dual emission with a high-energy band and a low-energy band can be observed. frontiersin.org This is attributed to the promotion of more excitons to the keto form via ESIPT at higher excitation energies, resulting in a stronger redshifted emission. frontiersin.org This excitation energy-dependent emission can lead to a visible color change of the fluorescence. frontiersin.org

Computational studies, primarily using density functional theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in elucidating the mechanisms of ESIPT. Theoretical models of similar molecules, such as 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives, show that upon photoexcitation, the intramolecular hydrogen bond is significantly strengthened in the first excited state (S₁) compared to the ground state (S₀). youtube.com This strengthening of the hydrogen bond facilitates the transfer of the proton. researchgate.net

Potential energy surface calculations for related compounds indicate that the ESIPT process is often ultrafast and can occur with a very low energy barrier in the excited state. schrodinger.com The presence and position of substituent groups, such as an amino group, can influence the behavior of the intramolecular hydrogen bond in the excited state and, consequently, the ESIPT process. youtube.com Theoretical research on similar systems suggests that the proton transfer is a coupled charge transfer process, further highlighting the intricate electronic rearrangements that occur upon excitation. researchgate.net

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions.

In molecules with multiple functional groups like this compound, the character of the HOMO and LUMO is determined by the contributions of the atomic orbitals from different parts of the molecule. For related aminobenzophenone derivatives, the HOMO is often localized on the amino group and the adjacent phenyl ring, reflecting the electron-donating nature of the amino group. The LUMO, on the other hand, is typically distributed over the benzoyl moiety, including the carbonyl group, which acts as an electron-accepting group.

The HOMO → LUMO transition, therefore, represents an intramolecular charge transfer (ICT) from the amino- and hydroxyl-substituted phenyl ring to the benzoyl group. This ICT character of the lowest energy electronic transition is fundamental to the photophysical behavior of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that influences the photophysical properties of a molecule. schrodinger.com A smaller energy gap generally corresponds to a longer wavelength of light required for electronic excitation and is often associated with higher chemical reactivity and lower kinetic stability. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-aminobenzimidazole | -5.62 | -0.98 | 4.64 |

| Acid blue 113 | -5.23 | -2.23 | 3.00 |

| 3-Chloro-4-Hydroxyquinoline | -6.49 | -2.07 | 4.42 |

The HOMO-LUMO energy gap has significant implications for the molecule's photophysical behavior. It determines the wavelength of UV-Vis absorption and can influence the efficiency of processes like ESIPT and fluorescence.

Intramolecular Hydrogen Bonding Networks and Their Influence on Electronic Structure

Intramolecular hydrogen bonds (IMHBs) are crucial in defining the conformation and electronic properties of molecules like this compound. The hydrogen bond between the 3'-hydroxyl group and the carbonyl oxygen creates a six-membered ring, which enhances the planarity of that portion of the molecule and facilitates electronic delocalization. uit.no

The formation of an IMHB significantly affects the electronic structure. It can influence the energies of the frontier molecular orbitals and the nature of electronic transitions. Spectroscopic and computational studies on 2-hydroxybenzophenone derivatives confirm the presence of a strong intramolecular O-H···O hydrogen bond. frontiersin.org This hydrogen bond is a key factor in the ESIPT process, as it pre-positions the proton for transfer in the excited state. frontiersin.org The strength of this hydrogen bond can be modulated by substituents on the aromatic rings, which in turn affects the photophysical properties. researchgate.net The presence of an amino group, which is an electron-donating group, can influence the charge distribution within the molecule and thereby modulate the strength of the intramolecular hydrogen bond and the efficiency of the ESIPT process. youtube.com

Photostability Mechanisms and Research into Stabilization Strategies for this compound

The photostability of a chemical compound, particularly one with potential applications in areas exposed to light, is a critical determinant of its efficacy and longevity. For this compound, its molecular structure suggests the operation of inherent photoprotective mechanisms. However, like many organic molecules, it is not entirely immune to photodegradation. This section delves into the likely photostability mechanisms of this compound, drawing inferences from the well-studied behavior of related benzophenone (B1666685) derivatives, and explores general strategies that could be employed to enhance its stability against photochemical degradation.

Photostability Mechanisms

The photostability of this compound is likely to be significantly influenced by its ability to dissipate absorbed ultraviolet (UV) radiation through non-destructive pathways. The presence of both a hydroxyl (-OH) and an amino (-NH2) group in conjunction with the benzophenone chromophore introduces several potential mechanisms for energy dissipation.

One of the most crucial photoprotective mechanisms anticipated for this molecule is Excited-State Intramolecular Proton Transfer (ESIPT) . In related compounds like 2-hydroxybenzophenone, the ortho-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen. Upon absorption of UV radiation and promotion to an excited electronic state, a rapid and reversible transfer of the proton from the hydroxyl group to the carbonyl oxygen occurs. nih.govrsc.orgsemanticscholar.org This process forms a transient keto-tautomer, which has a lower energy excited state. The molecule then relaxes to the ground state of this keto-tautomer, followed by a rapid reverse proton transfer to regenerate the original enol form in its ground state. This cyclic process efficiently dissipates the absorbed UV energy as heat with minimal photochemical damage to the molecule. nih.govrsc.orgsemanticscholar.org While the hydroxyl group in this compound is on a different phenyl ring (the 3'-position) relative to the carbonyl group, the possibility of intramolecular hydrogen bonding and a subsequent ESIPT-like process, perhaps involving the amino group, cannot be entirely ruled out, though the efficiency might differ from the classic 2-hydroxybenzophenone case.

The amino group is also expected to play a role in the photophysics of the molecule. It is known that amino groups can influence the excited-state dynamics of aromatic ketones. rsc.org The presence of the amino group can modulate the energy levels of the excited states and may provide additional non-radiative decay pathways for the dissipation of absorbed energy. However, it is also plausible that the amino group could, under certain conditions, participate in photochemical reactions that lead to degradation.

Another potential mechanism for photostability is efficient intersystem crossing from the excited singlet state to a triplet state, followed by non-radiative decay to the ground state. Benzophenone itself is well-known for its high intersystem crossing yield. etnalabs.comrsc.org This process, while a common deactivation pathway, can also lead to the formation of reactive triplet states that may participate in photodegradation reactions if not properly managed.

The relative importance of these mechanisms in conferring photostability to this compound would depend on a variety of factors, including the solvent environment and the presence of other molecules.

Research into Stabilization Strategies

While specific research into the stabilization of this compound is not extensively documented in publicly available literature, general strategies for enhancing the photostability of UV-absorbing compounds can be considered. These strategies can be broadly categorized into intrinsic and extrinsic approaches.

Intrinsic stabilization involves modifying the molecular structure of the compound itself to enhance its inherent photostability. For a molecule like this compound, this could involve:

Structural Modification: The strategic addition of other functional groups could enhance the efficiency of photoprotective mechanisms like ESIPT or provide alternative non-destructive decay channels. For instance, the introduction of bulky groups could sterically hinder intermolecular reactions that lead to degradation.

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings could fine-tune the excited-state properties to favor photostable deactivation pathways over degradative ones.

Extrinsic stabilization focuses on the formulation or environment of the compound to protect it from photodegradation. Common approaches include:

Use of Triplet Quenchers: As benzophenone derivatives can form reactive triplet states, the inclusion of triplet quenchers in a formulation can be an effective stabilization strategy. nih.gov These quenchers are molecules with triplet energy levels lower than that of the compound to be stabilized. They can accept the triplet energy from the excited molecule, thus preventing it from undergoing degradative reactions, and then dissipate this energy harmlessly.

Incorporation into a Protective Matrix: The photostability of UV absorbers can often be improved by incorporating them into a solid matrix, such as a polymer film. This can restrict molecular motion and limit interactions with other reactive species, thereby reducing the rate of photodegradation.

Microencapsulation: Encapsulating the compound in a protective shell can physically shield it from the surrounding environment and prevent photochemical reactions with other components of a formulation.

Use of Antioxidants: In some cases, photodegradation can be initiated or propagated by reactive oxygen species generated during UV exposure. The inclusion of antioxidants can scavenge these reactive species and inhibit degradative pathways.

The selection of an appropriate stabilization strategy would depend on the intended application of this compound and the specific mechanisms by which it degrades under photochemical stress. Detailed photophysical and photochemical studies on this specific molecule would be necessary to develop targeted and effective stabilization strategies.

While specific data for this compound is not available, the following table provides an illustrative overview of the potential impact of general stabilization strategies on a hypothetical UV absorber with properties similar to benzophenone derivatives.

| Stabilization Strategy | Potential Mechanism of Action | Illustrative Improvement in Photostability (Remaining Compound after UV Exposure) |

| None (Control) | - | 50% |

| Addition of a Triplet Quencher | Deactivation of the reactive triplet state via energy transfer. | 75% |

| Incorporation into a Polymer Film | Restriction of molecular mobility and bimolecular reactions. | 85% |

| Microencapsulation | Physical barrier to reactive species and environmental factors. | 90% |

Note: The values in this table are for illustrative purposes only and are not based on experimental data for this compound.

Further research, including transient absorption spectroscopy and product analysis studies, would be invaluable in elucidating the precise photostability mechanisms of this compound and in developing tailored strategies to enhance its resilience to photodegradation.

Coordination Chemistry of 2 Amino 3 Hydroxybenzophenone Derived Ligands

Design and Synthesis of Polydentate Ligands

The design of polydentate ligands from 2-Amino-3'-hydroxybenzophenone is centered on leveraging its reactive amino and hydroxyl functionalities to create more complex molecular architectures capable of binding to metal centers through multiple points of attachment.

Schiff bases, formed by the condensation reaction between a primary amine and an aldehyde or ketone, are a prominent class of chelating agents. The amino group of this compound can readily undergo condensation with a variety of carbonyl compounds to yield Schiff base ligands. This reaction introduces an imine (-C=N-) group, which provides an additional coordination site. The general synthesis of such Schiff bases involves refluxing equimolar amounts of this compound and a suitable aldehyde or ketone in a solvent like ethanol (B145695).

The resulting Schiff base ligands are often bidentate or tridentate, coordinating to a metal ion through the imine nitrogen, the phenolic oxygen (from the deprotonated hydroxyl group), and potentially another donor atom from the aldehyde or ketone precursor. The stability of the resulting metal complexes is enhanced by the formation of five- or six-membered chelate rings.

Table 1: Examples of Schiff Base Ligands Derived from this compound

| Aldehyde/Ketone Reactant | Resulting Schiff Base Ligand Name | Potential Denticity |

|---|---|---|

| Salicylaldehyde | 2-[(E)-({3-[(2-aminophenyl)(phenyl)methyl]phenyl}imino)methyl]phenol | Tridentate (ONO) |

| 2-Hydroxyacetophenone | 1-{2-[(E)-({3-[(2-aminophenyl)(phenyl)methyl]phenyl}imino)methyl]phenyl}ethan-1-one | Tridentate (ONO) |

Beyond Schiff bases, the amino and hydroxyl groups of this compound can be functionalized in other ways to create novel ligands. For instance, the amino group can be acylated to introduce amide functionalities, which can also participate in metal coordination. The hydroxyl group can be etherified to introduce further donor atoms. These modifications allow for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the coordination geometry and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized to determine their stoichiometry, geometry, and spectroscopic properties.

Transition metal complexes of these ligands are generally prepared by mixing a solution of the ligand with a solution of the desired metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts) in a 1:1 or 2:1 ligand-to-metal molar ratio. The reaction is often carried out under reflux to ensure completion. The resulting solid complex can then be isolated by filtration, washed, and dried. The choice of solvent depends on the solubility of the reactants, with ethanol and methanol (B129727) being commonly used.

The stoichiometry of the metal-ligand adducts is typically determined by elemental analysis (C, H, N) and metal content analysis (e.g., atomic absorption spectroscopy). These techniques provide the empirical formula of the complex.

The geometry of the metal complexes is inferred from a combination of spectroscopic and magnetic susceptibility measurements. For example, the electronic spectra (UV-Vis) can provide information about the d-d transitions of the metal ion, which are sensitive to the coordination environment. Magnetic moment measurements can help distinguish between different geometries, such as octahedral, tetrahedral, or square planar, based on the number of unpaired electrons.

Table 2: Expected Geometries of Metal(II) Complexes with Bidentate Schiff Base Ligands

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Mn(II) | 4 or 6 | Tetrahedral or Octahedral |

| Fe(II) | 6 | Octahedral |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Cu(II) | 4 | Square Planar |

Spectroscopic Investigations of Coordination (e.g., FTIR shifts, UV-Vis changes upon complexation)

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal ion.

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift.

ν(O-H): The broad band corresponding to the hydroxyl group in the free ligand typically disappears upon complexation, indicating deprotonation and coordination of the phenolic oxygen.

ν(C=N): The stretching frequency of the imine group in Schiff base ligands shifts, usually to a lower wavenumber, upon coordination of the imine nitrogen to the metal center.

New Bands: The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Table 3: Typical FTIR Spectral Shifts Upon Complexation

| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(O-H) | ~3400 (broad) | Absent | Deprotonation and coordination of hydroxyl group |

| ν(C=N) | ~1620 | ~1600 | Coordination of imine nitrogen |

| - | - | ~550 | Formation of M-O bond |

UV-Vis Spectroscopy: The electronic spectra of the ligands and their metal complexes provide information about the electronic transitions and the coordination geometry.

Intra-ligand Transitions: In the free ligand, absorption bands in the UV region are typically due to π → π* and n → π* transitions within the aromatic rings and the imine group.

Ligand-to-Metal Charge Transfer (LMCT): Upon complexation, new bands may appear, often in the visible region, which are attributed to the transfer of electron density from the ligand to the metal ion.

d-d Transitions: For transition metal complexes with unpaired d-electrons, weak absorption bands corresponding to d-d transitions can be observed in the visible or near-infrared region. The position and number of these bands are indicative of the coordination geometry.

Electronic and Magnetic Properties of Metal-Ligand Systems

The electronic and magnetic properties of metal complexes derived from this compound are fundamentally determined by the nature of the central metal ion and the geometry of the coordination sphere. Schiff base ligands, such as those formed from this compound, are known to form stable complexes with a variety of transition metals, giving rise to diverse electronic spectra and magnetic behaviors.

The electronic spectra of these complexes, typically recorded in the UV-Visible range (200-1100 nm), provide insights into the electronic transitions occurring within the molecule. These spectra are generally characterized by intense bands in the ultraviolet region, which are attributed to intra-ligand π→π* and n→π* transitions of the aromatic rings and the azomethine (-C=N-) group, respectively. Upon coordination with a metal ion, these bands may undergo a shift, often to longer wavelengths (a bathochromic shift), indicating the involvement of the ligand in complex formation.

More significantly, the visible region of the spectra reveals d-d electronic transitions of the central metal ion. The position, intensity, and number of these bands are indicative of the coordination geometry around the metal ion. For instance, octahedral, tetrahedral, and square planar geometries each give rise to characteristic spectral patterns. For example, Cu(II) complexes often exhibit broad absorption bands in the visible region, consistent with their expected d-d transitions in various geometries. Similarly, the electronic spectra of Co(II) and Ni(II) complexes can provide clear evidence for their respective coordination environments. In some cases, charge transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), may also be observed, typically with high intensity.

Table 1: Illustrative Electronic and Magnetic Properties of Transition Metal Schiff Base Complexes

| Metal Ion | Typical Geometry | Magnetic Moment (µ_eff, B.M.) | Key Electronic Transitions |

|---|---|---|---|

| Co(II) | Octahedral/Tetrahedral | 4.3 - 5.2 / 4.2 - 4.8 | d-d transitions, LMCT |

| Ni(II) | Octahedral/Square Planar | 2.8 - 3.5 / Diamagnetic | d-d transitions |

| Cu(II) | Octahedral/Square Planar | 1.7 - 2.2 | Broad d-d transitions |

| Zn(II) | Tetrahedral | Diamagnetic | Ligand-centered transitions, LMCT |

Note: This table provides generalized data for transition metal Schiff base complexes and is intended to be illustrative of the properties of complexes with this compound derived ligands.

Chelation Dynamics and Binding Selectivity Studies

The formation of a metal complex with a ligand derived from this compound is a dynamic process governed by thermodynamic and kinetic factors. Chelation dynamics studies focus on understanding the rates and mechanisms of complex formation, as well as the stability of the resulting complexes. The thermodynamic stability of these metal-ligand systems is a critical aspect, quantified by the stability constant (log K) of the complex. A higher stability constant indicates a greater propensity for the complex to form and remain intact in solution.

Thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complex formation provide a more complete picture of the chelation process. These parameters can be determined through various experimental techniques, including potentiometric titrations and calorimetric methods. A negative ΔG value indicates a spontaneous complex formation process. The enthalpy change (ΔH) reflects the heat absorbed or released during complexation, providing insight into the strength of the metal-ligand bonds formed. The entropy change (ΔS) relates to the change in disorder of the system upon complexation and is often positive and favorable for chelation, especially due to the release of solvent molecules from the metal ion's coordination sphere.

Binding selectivity is another crucial aspect of the coordination chemistry of these ligands. This refers to the ability of a ligand to preferentially bind to a specific metal ion over others. This selectivity is governed by a combination of factors, including the hard and soft acid-base (HSAB) principle, the size-matching between the metal ion and the ligand's binding cavity, and the preferred coordination geometry of the metal ion. For example, a ligand with "hard" donor atoms like oxygen will generally prefer to bind to "hard" metal ions like Fe(III) or Cr(III), while a ligand with "soft" donor atoms like sulfur will favor "soft" metal ions like Ag(I) or Hg(II). Ligands derived from this compound possess both nitrogen and oxygen donor atoms, which gives them versatility in coordinating with a range of metal ions. Competitive binding studies, where the ligand is exposed to a mixture of different metal ions, are essential for quantifying its binding selectivity. Such studies are critical for the development of applications such as metal ion sensors or selective extraction agents.

Table 2: Key Parameters in Chelation Dynamics and Binding Selectivity

| Parameter | Symbol | Significance |

|---|---|---|

| Stability Constant | log K | Quantifies the thermodynamic stability of the metal-ligand complex in solution. |

| Gibbs Free Energy | ΔG | Indicates the spontaneity of the complex formation reaction. |

| Enthalpy of Formation | ΔH | Measures the heat change associated with complexation, reflecting bond strength. |

| Entropy of Formation | ΔS | Represents the change in disorder of the system upon complex formation. |

| Selectivity Coefficient | - | A quantitative measure of the ligand's preference for one metal ion over another. |

Note: This table outlines the key thermodynamic and kinetic parameters relevant to the study of chelation dynamics and binding selectivity of ligands derived from this compound.

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 3 Hydroxybenzophenone

Redox Chemistry of Amino and Hydroxyl Moieties

Electrochemical studies on related 2-hydroxybenzophenone (B104022) (HBP) molecules using techniques like cyclic voltammetry (CV) provide significant insight. uit.no The CV profiles for these compounds typically exhibit a distinct reduction wave and a corresponding oxidation wave. uit.no The reduction is associated with the benzophenone (B1666685) carbonyl group, which can accept an electron to form a radical anion. The potential at which this reduction occurs is highly sensitive to the electronic nature of substituents on the aromatic rings. uit.no

For 2-Amino-3'-hydroxybenzophenone, the presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups is expected to make the reduction of the carbonyl group more difficult (i.e., occur at a more negative potential) compared to unsubstituted benzophenone. This is because these groups increase the electron density on the aromatic system, destabilizing the incoming negative charge of the radical anion. Conversely, the amino and hydroxyl groups themselves can be oxidized at specific potentials.

Density Functional Theory (DFT) calculations performed on substituted 2-hydroxybenzophenones have established linear relationships between various calculated energy parameters and experimentally measured reduction potentials. uit.no These relationships can be used to predict the redox behavior of similar molecules. uit.no

Table 1: Relationship between DFT-Calculated Energies and Experimental Reduction Potentials for Substituted 2-Hydroxybenzophenones This table illustrates the correlation found in related structures, which can be extrapolated to understand the title compound.

| DFT Calculated Parameter | Correlation with Reduction Potential | Significance |

| Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Linear | Represents the energy of the orbital accepting the electron; a lower ELUMO correlates with an easier reduction (less negative potential). |

| Electron Affinity (EA) | Linear | The energy released when an electron is added; a higher EA corresponds to an easier reduction. |

| Gibbs Free Energy of Reduction (ΔGred) | Linear | The overall thermodynamic feasibility of the reduction process. |

Data based on principles described in electrochemical studies of 2-hydroxybenzophenone frameworks. uit.no

Reaction Mechanisms of Cyclization and Ring-Forming Reactions

The arrangement of the amino group ortho to the benzoyl group makes this compound a valuable precursor for the synthesis of various heterocyclic systems. These reactions typically proceed via intramolecular cyclization, where the nucleophilic amino group attacks an electrophilic center.

A primary application of 2-aminobenzophenones is in the synthesis of benzodiazepines. researchgate.net In these reactions, the amino group acts as the key nucleophile. The mechanism often involves the initial formation of an imine or an amide with a suitable reagent, followed by an intramolecular cyclization step where the nitrogen attacks a carbonyl or imine carbon to form the seven-membered diazepine ring.

Furthermore, the presence of a hydroxyl group, as in the title compound, opens pathways to other heterocyclic structures like benzofurans. mdpi.com The mechanism for such transformations can involve the activation of the molecule, followed by an intramolecular nucleophilic attack from either the amino or hydroxyl group, depending on the reaction conditions and reagents used. Studies on related compounds show that the nitrogen function often plays a key role in initiating cyclization. rsc.org

The general mechanism for these ring-forming reactions can be summarized as:

Activation: The carbonyl group or a pre-reacted intermediate is activated, often by a catalyst (acid or base) or by conversion to a more reactive species.

Nucleophilic Attack: The ortho-amino group acts as an intramolecular nucleophile, attacking the activated electrophilic center.

Dehydration/Elimination: A molecule, typically water, is eliminated to form the stable heterocyclic ring system.

Role of Substituent Effects on Reactivity and Reaction Pathways

The reactivity of the this compound molecule and the pathways its reactions take are strongly influenced by the electronic properties of any additional substituents on its aromatic rings. These effects can be categorized as inductive (−I) and mesomeric (−M) effects, which alter the electron density at the reaction centers. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or carbonyls (-COPh) decrease electron density on the aromatic ring. nih.gov When placed on the 2-amino-phenyl ring, an EWG would decrease the nucleophilicity of the amino group, potentially slowing down cyclization reactions. Conversely, an EWG on the 3'-hydroxy-phenyl ring would increase the electrophilicity of the benzophenone carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on benzoquinone reactivity show that EWGs significantly enhance reaction rates with nucleophiles. nih.gov For example, the rate constant for a reaction with a chloro-substituted benzoquinone was 132-fold higher than that for a methyl-substituted one. nih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or alkyl groups increase electron density. An EDG on the 2-amino-phenyl ring would enhance the nucleophilicity of the amino group, likely accelerating cyclization rates. An EDG on the 3'-hydroxy-phenyl ring would reduce the electrophilicity of the carbonyl carbon, potentially hindering reactions at that site. Research on 2-hydroxybenzophenones confirms that EDGs shift the cathodic peak potential to more negative values, making the molecule harder to reduce. uit.no

Table 2: Influence of Substituent Type on the Reactivity of Aromatic Ketones This table summarizes general principles observed across various studies on substituted aromatic compounds.

| Substituent Type | Position on this compound | Predicted Effect on Amino Group Nucleophilicity | Predicted Effect on Carbonyl Electrophilicity | Overall Impact on Cyclization Rate |

| Electron-Withdrawing (e.g., -NO2, -Cl) | Ring with Amino Group | Decrease | --- | Decrease |

| Ring with Hydroxyl Group | --- | Increase | Increase | |

| Electron-Donating (e.g., -OCH3, -CH3) | Ring with Amino Group | Increase | --- | Increase |

| Ring with Hydroxyl Group | --- | Decrease | Decrease |

Table based on principles of substituent effects described in the literature. nih.govnih.gov

Design and Development of Functional Molecules and Advanced Materials in Research

Development of Fluorescent Probes and Chemosensors for Specific Analytes (e.g., Metal Ions)

The development of fluorescent probes and chemosensors for the selective detection of analytes, particularly metal ions, is a significant area of research. Molecules designed for this purpose typically contain two key components: a fluorophore that emits light and a binding site (chelating moiety) that selectively interacts with the target analyte. nih.gov This interaction must cause a discernible change in the fluorophore's properties, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity or a shift in emission wavelength. nih.govrsc.org

The structure of 2-Amino-3'-hydroxybenzophenone incorporates both amino and hydroxyl functional groups, which can serve as potential binding sites for metal ions. While specific research on this compound as a fluorescent probe is not extensively documented, the principles of sensor design can be applied to its framework. The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with metal cations. Upon binding of a metal ion, several photophysical processes can be affected:

Photoinduced Electron Transfer (PET): The amino group can act as an electron donor, quenching the fluorescence of the benzophenone (B1666685) core. When a metal ion binds to the amino group, its electron-donating ability is suppressed, which can lead to a "turn-on" fluorescent response.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and thereby enhancing fluorescence emission.

Internal Charge Transfer (ICT): Metal ion coordination can alter the electron density distribution within the molecule, affecting the energy of the excited state and causing shifts in the emission spectrum.

Research on analogous phenolic and amino-containing aromatic compounds has demonstrated successful detection of various metal ions. For instance, phenolic Mannich bases have been shown to be effective chemosensors for Al³⁺ (fluorescence enhancement) and Cu²⁺ (fluorescence quenching). rsc.org Similarly, other sensor designs have achieved high selectivity for ions such as Fe³⁺, Zn²⁺, and Tl³⁺. mdpi.comrsc.orgnih.gov The specific response of a probe depends heavily on the nature of the binding site and the target ion.

| Analyte (Metal Ion) | Typical Sensor Response | Sensing Mechanism | Reference Example |

|---|---|---|---|

| Al³⁺ | Fluorescence Enhancement ("Turn-on") | CHEF / Inhibition of PET | Naphthol-based hydrazone probe. rsc.org |

| Cu²⁺ | Fluorescence Quenching ("Turn-off") | Paramagnetic quenching / PET | Coumarin-based probe. rsc.org |

| Fe³⁺ | Fluorescence Quenching ("Turn-off") | Energy/electron transfer | Sensor based on 2,5-dihydroxyterephthalic acid. mdpi.com |

| Zn²⁺ | Fluorescence Enhancement ("Turn-on") | Inhibition of PET | Quinolone-based probe. rsc.org |

Investigation as Components in Novel Polymeric Architectures

The bifunctional nature of this compound, possessing a reactive primary amine, makes it a candidate monomer for the synthesis of novel polymers, particularly high-performance polyamides and polyimides. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.

The primary amino group (–NH₂) can readily participate in polycondensation reactions with monomers containing two carboxylic acid groups (or their more reactive derivatives, such as diacyl chlorides or dianhydrides).

Polyamides: When reacted with a dicarboxylic acid or diacyl chloride, this compound can be incorporated into a polyamide chain. The resulting polymer would feature amide linkages (–NH–CO–) in its backbone. The rigid benzophenone unit would contribute to a high glass transition temperature (Tg) and thermal stability, while the hydroxyl group could offer sites for cross-linking or modifying solubility. A general approach for synthesizing polyamides involves the direct polycondensation of a diamine with a dicarboxylic acid in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), often using condensing agents. researchgate.net

Polyimides: For polyimide synthesis, a diamine is typically reacted with a tetracarboxylic dianhydride in a two-step process. This involves the formation of a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized (imidized) to form the final, highly stable polyimide.

While the direct polymerization of this compound is not widely reported, studies on structurally similar monomers provide insight into the expected properties of such polymers. For example, polyamides and poly(amide-imide)s derived from other benzonitrile (B105546) or benzophenone-containing diamines exhibit high thermal stability, with no significant weight loss observed before 400 °C, and glass transition temperatures often ranging from 235 to 298 °C. researchgate.net The incorporation of such rigid, aromatic structures generally results in polymers that are amorphous and soluble in polar aprotic solvents. researchgate.net

| Polymer Type | Co-monomer Requirement | Key Linkage | Expected Properties |

|---|---|---|---|

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Amide (–CO–NH–) | High thermal stability, chemical resistance. |

| Polyimide | Tetracarboxylic Dianhydride | Imide | Exceptional thermal stability, good mechanical strength. |

Research into Its Role in Optoelectronic Materials (e.g., Liquid Crystals, OLEDs precursors)

The rigid, conjugated structure of this compound makes it an interesting building block for optoelectronic materials, which are materials whose optical or electrical properties can be controlled.

Liquid Crystals (LCs): Liquid crystals are phases of matter with properties between those of a conventional liquid and a solid crystal. Molecules that form LC phases (mesogens) are typically elongated and rigid. While this compound itself is not a mesogen, it can be chemically modified to become one. A common strategy is to react its amino group with an aromatic aldehyde to form a Schiff base (–N=CH–). This reaction extends the conjugated system and creates a more linear, rod-like molecular shape, which is conducive to the formation of liquid crystalline phases. researchgate.net The final properties, such as the type of mesophase (e.g., nematic, smectic) and the temperature range of stability, would depend on the specific aldehyde used and the addition of flexible terminal chains (e.g., alkoxy groups). researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): In OLEDs, organic molecules emit light in response to an electric current. The benzophenone core is a known chromophore. Derivatives of this compound could be investigated as host materials, fluorescent dopants, or precursors for larger, more complex emitting molecules. Compounds capable of processes like Excited-State Intramolecular Proton Transfer (ESIPT) are of particular interest for achieving broad-spectrum or white-light emission in OLEDs. researchgate.net The amino and hydroxyl groups on the molecule provide handles for further synthesis to tune its electronic and photophysical properties for specific applications within an OLED device stack.

Exploration in Photostabilizer Research for Polymer Science

Benzophenone derivatives are among the most widely used photostabilizers for polymers. Their primary function is to protect the polymer from degradation caused by exposure to ultraviolet (UV) radiation. They act as UV absorbers, dissipating the harmful energy as harmless heat. longchangchemical.com

The most effective benzophenone-based UV absorbers are 2-hydroxybenzophenones. The key to their function is the presence of a hydroxyl group in the position ortho to the carbonyl group. This specific arrangement allows for a highly efficient energy dissipation mechanism:

UV Absorption: The molecule absorbs a UV photon, promoting it to an excited electronic state.

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton transfers from the hydroxyl group to the nearby carbonyl oxygen. This forms an unstable keto-enol tautomer. longchangchemical.com

Energy Dissipation: The molecule rapidly returns to its ground state through non-radiative decay, releasing the absorbed energy as heat.

Reverse Proton Transfer: The proton transfers back to its original position, regenerating the initial structure, ready to absorb another UV photon. longchangchemical.com

This rapid, reversible cycle allows the molecule to dissipate large amounts of UV energy without undergoing permanent chemical change.

In this compound, the hydroxyl group is in the 3'-position, on a separate phenyl ring from the carbonyl group. It is not ortho to the carbonyl. Therefore, it cannot undergo the efficient ESIPT mechanism described above. However, the molecule can still function as a UV absorber. Its extended conjugated system allows it to absorb light in the UVA and UVB regions of the spectrum. nih.gov The amino and hydroxyl groups act as auxochromes, which can modify the absorption wavelength and intensity. shimadzu.com While it can absorb UV radiation, its photostabilizing efficiency is expected to be lower than that of 2-hydroxybenzophenones because it lacks the specialized, non-destructive ESIPT pathway for energy dissipation.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-Amino-3'-hydroxybenzophenone. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict its molecular structure and electronic properties. austinpublishinggroup.com

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost. chemrevlett.comnih.gov These calculations can determine the optimized molecular geometry, identifying the most stable arrangement of atoms by finding the minimum energy state. austinpublishinggroup.com Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.comindexcopernicus.com

The HOMO-LUMO energy gap is a critical parameter, as it helps characterize chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. ankara.edu.tr For related aminobenzophenone derivatives, DFT calculations have been used to determine these orbital energies, providing insights into intramolecular charge transfer, which is crucial for understanding the molecule's electronic behavior. chemrevlett.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEP surfaces illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrevlett.comindexcopernicus.com This information is vital for predicting how the molecule will interact with other reagents and its potential sites for chemical reactions. chemrevlett.com

Table 1: Key Electronic Properties Predicted by Quantum Chemical Calculations for Related Benzophenone (B1666685) Structures Note: The following data is illustrative of calculations performed on related compounds to demonstrate the application of the methodology.

| Computational Method | Parameter | Typical Predicted Value (eV) | Significance |

|---|---|---|---|

| DFT/B3LYP | HOMO Energy | -6.0 to -6.5 | Indicates electron-donating ability |

| DFT/B3LYP | LUMO Energy | -1.5 to -2.0 | Indicates electron-accepting ability |

| DFT/B3LYP | HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Relates to chemical reactivity and stability researchgate.net |

| HF/6-31G | Dipole Moment (Debye) | 2.5 to 5.8 | Measures molecular polarity chemrevlett.com |

Molecular Dynamics Simulations for Conformational Analysis